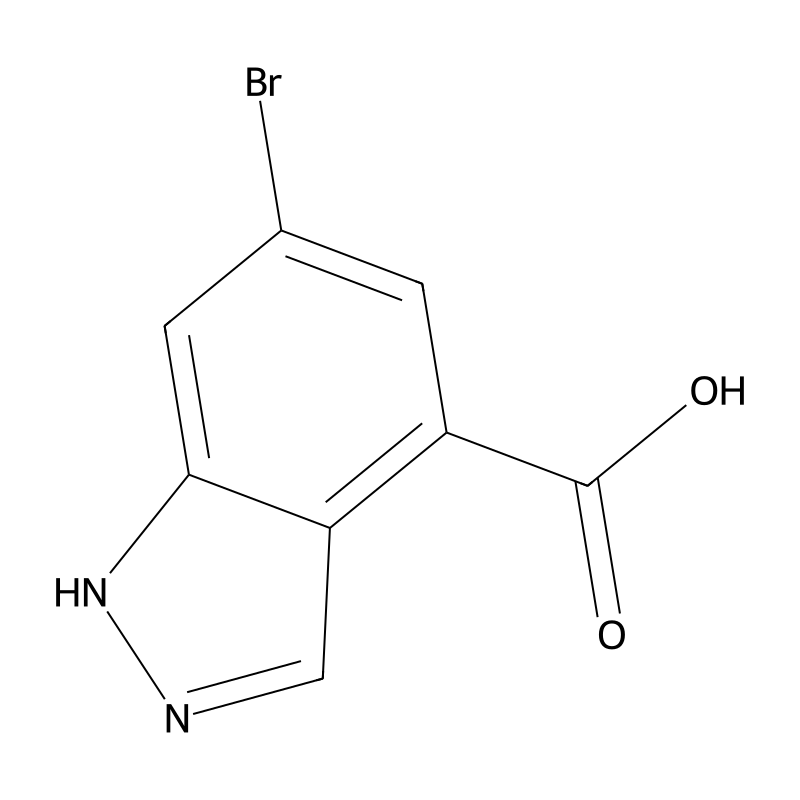

6-Bromo-1H-indazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

6-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. While the specific details of its synthesis might be proprietary information, scientific literature suggests methods involving the reaction of various starting materials like 4-bromonitrobenzene and formamide, followed by subsequent cyclization and deprotection steps. [, ]

Potential Applications:

Research suggests that 6-Bromo-1H-indazole-4-carboxylic acid exhibits various properties that make it a potential candidate for different scientific applications, including:

- Medicinal Chemistry: Due to the presence of the indole ring, a common structural motif in many biologically active molecules, 6-Bromo-1H-indazole-4-carboxylic acid has been explored for its potential in developing new drugs. Studies have investigated its activity against various targets, including enzymes, receptors, and specific diseases. [, ]

- Material Science: The unique properties of 6-Bromo-1H-indazole-4-carboxylic acid, such as its potential to form hydrogen bonds and its aromatic character, have led to investigations into its use as a building block for the development of new materials. Research suggests its potential application in areas like organic electronics and functional polymers. [, ]

6-Bromo-1H-indazole-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 241.04 g/mol. It is characterized by the presence of a bromine atom at the 6-position of the indazole ring and a carboxylic acid functional group at the 4-position. This compound belongs to the indazole class, which is known for its various biological activities and applications in medicinal chemistry. The compound has a melting point range of 293-298 °C and exhibits high gastrointestinal absorption, making it suitable for pharmaceutical applications .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 6-bromoindazole.

- Nucleophilic substitution: The bromine atom can be substituted by nucleophiles, allowing for further functionalization of the indazole ring.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological properties or different pharmacological activities.

Research indicates that 6-Bromo-1H-indazole-4-carboxylic acid possesses significant biological activity, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cytochrome P450 1A2, which is crucial in drug metabolism. This inhibition suggests potential applications in modulating drug interactions and enhancing therapeutic efficacy . Additionally, compounds within the indazole class are often investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

Several methods have been reported for synthesizing 6-Bromo-1H-indazole-4-carboxylic acid:

- Bromination of Indazole: Starting from indazole, bromination can occur at the 6-position using bromine or brominating agents.

- Carboxylation: The introduction of a carboxylic acid group can be achieved through carbon dioxide insertion or reaction with carboxylic acid derivatives under basic conditions.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies and coupling reactions to introduce both the bromine and carboxylic acid functionalities.

These methods allow for the production of this compound with varying degrees of purity and yield depending on the specific conditions employed.

6-Bromo-1H-indazole-4-carboxylic acid finds utility in several fields:

- Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound in drug discovery, particularly for developing inhibitors targeting cytochrome P450 enzymes.

- Research Chemical: It serves as a tool compound in biochemical research to study enzyme interactions and metabolic pathways.

- Synthetic Intermediate: The compound is used in organic synthesis as an intermediate for creating more complex molecules with potential therapeutic applications.

Interaction studies involving 6-Bromo-1H-indazole-4-carboxylic acid focus on its role as an enzyme inhibitor. Notably, studies have demonstrated its ability to inhibit cytochrome P450 1A2, which plays a significant role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it essential to understand these interactions in clinical settings. Further studies are necessary to explore its effects on other cytochrome P450 isoforms and potential drug-drug interactions .

Several compounds share structural similarities with 6-Bromo-1H-indazole-4-carboxylic acid. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| Methyl 6-bromo-1H-indazole-4-carboxylate | 0.94 | Methyl ester derivative; retains biological activity. |

| 4-Bromo-1H-indazole-6-carboxylic acid | 0.90 | Bromine at a different position; potential varied activity. |

| 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid | 0.88 | Isopropyl substitution; may alter biological properties. |

| Methyl 7-bromo-1H-indazole-5-carboxylate | 0.84 | Different bromination position; unique activity profile. |

| 6-Bromo-1H-indazole-3-carboxylic acid | 0.84 | Variation in carboxylate positioning; potential distinct effects. |

These compounds highlight the structural diversity within the indazole family while emphasizing how slight modifications can lead to significant differences in biological activity and application potential.

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive